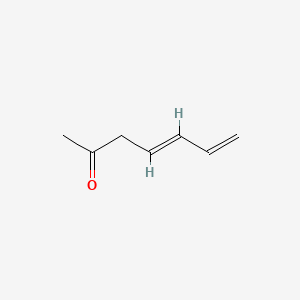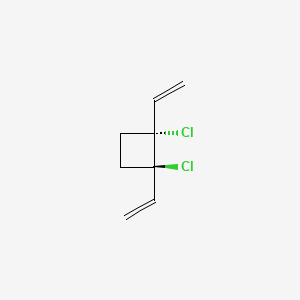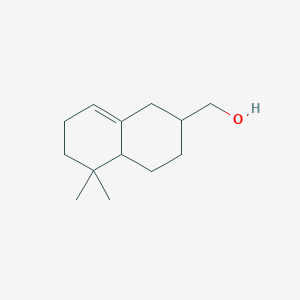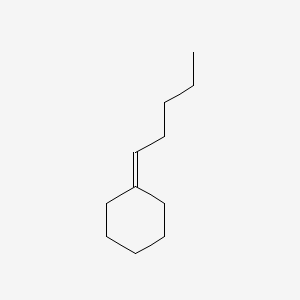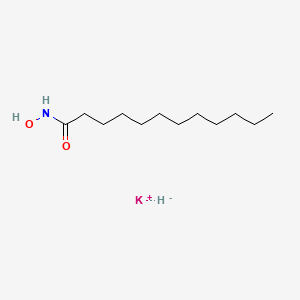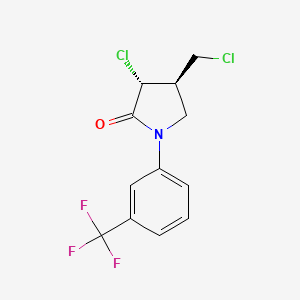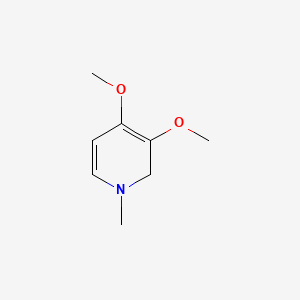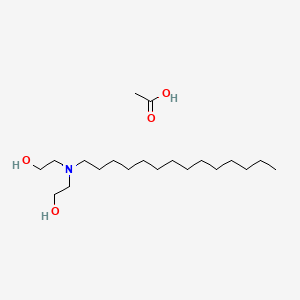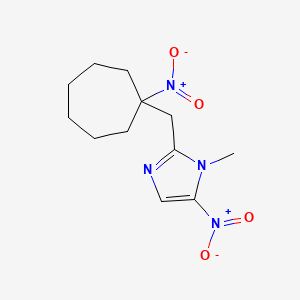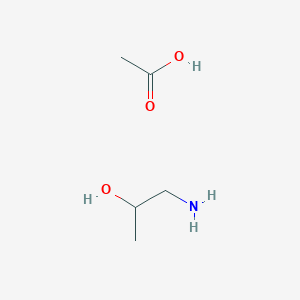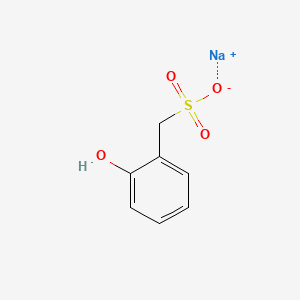
Isotridecyl nonyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl nonyl phthalate is a type of phthalate ester, which is primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates, including this compound, are commonly used in the production of polyvinyl chloride (PVC) products, making them integral to various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isotridecyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with isotridecyl alcohol and nonyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves two main stages: the formation of monoesters followed by the formation of diesters .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with isotridecyl and nonyl alcohols. The reaction is catalyzed by sulfuric acid, and the mixture is heated to facilitate the esterification process. The resulting product is then purified through distillation to remove any unreacted alcohols and by-products .
Chemical Reactions Analysis
Types of Reactions: Isotridecyl nonyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid derivatives.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and the corresponding alcohols.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products:
Oxidation: Phthalic acid derivatives.
Hydrolysis: Phthalic acid and isotridecyl alcohol/nonyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Isotridecyl nonyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.
Industry: Widely used in the production of flexible PVC products, adhesives, coatings, and sealants
Mechanism of Action
The mechanism by which isotridecyl nonyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors, and altering their normal function. This can lead to various physiological effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
- Diisodecyl phthalate (DIDP)
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) phthalate (DEHP)
Comparison: Isotridecyl nonyl phthalate is unique due to its specific combination of isotridecyl and nonyl alcohols, which provides distinct physical and chemical properties compared to other phthalates. For instance, it offers a balance of flexibility and durability, making it suitable for specialized applications where other phthalates might not perform as well .
Properties
CAS No. |
85851-90-7 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-O-(11-methyldodecyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-4-5-6-7-11-14-19-24-33-29(31)27-22-17-18-23-28(27)30(32)34-25-20-15-12-9-8-10-13-16-21-26(2)3/h17-18,22-23,26H,4-16,19-21,24-25H2,1-3H3 |
InChI Key |
ZDISDHALDFLPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


